molecular formula C17H21N3O2S B2519000 N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide CAS No. 921911-21-9

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide

Cat. No.: B2519000
CAS No.: 921911-21-9
M. Wt: 331.43
InChI Key: VECWPBWQUJBBDY-UHFFFAOYSA-N
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Description

“N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide” is a synthetic organic compound that features a 1,3,4-oxadiazole ring, a cyclohexyl group, and a phenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide” typically involves the formation of the 1,3,4-oxadiazole ring followed by the introduction of the cyclohexyl and phenylthio groups. Common synthetic routes may include:

    Cyclization Reactions: Starting from hydrazides and carboxylic acids or their derivatives to form the oxadiazole ring.

    Substitution Reactions: Introducing the cyclohexyl and phenylthio groups under specific conditions, such as using appropriate bases or catalysts.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenylthio group, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions could target the oxadiazole ring or other functional groups, depending on the reagents used.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at positions adjacent to the oxadiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

    Catalysts: Including transition metal catalysts for facilitating various substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used, but could include oxidized or reduced derivatives of the original compound.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigating its potential as a therapeutic agent for treating diseases.

    Industry: Exploring its use in materials science or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. The pathways involved would depend on the biological context and the specific activity being studied.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Oxadiazole Derivatives: Other compounds containing the 1,3,4-oxadiazole ring, which may have similar biological activities.

    Cyclohexyl-Substituted Compounds: Compounds with cyclohexyl groups that may share similar chemical properties.

    Phenylthio-Substituted Compounds: Compounds with phenylthio groups that may undergo similar chemical reactions.

Uniqueness

The uniqueness of “N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide” lies in its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c21-15(11-12-23-14-9-5-2-6-10-14)18-17-20-19-16(22-17)13-7-3-1-4-8-13/h2,5-6,9-10,13H,1,3-4,7-8,11-12H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VECWPBWQUJBBDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN=C(O2)NC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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